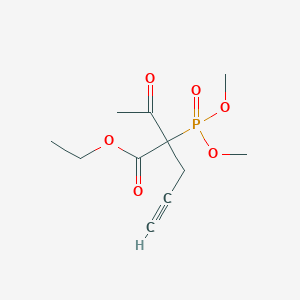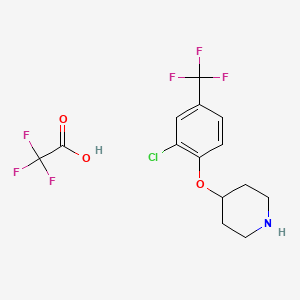
4-Chloro-4'-hexadecyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-hexadecyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4-position and a hexadecyl group at the 4’-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-hexadecyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then chlorinated to introduce the chloro group at the 4-position.
Alkylation: The chlorinated biphenyl undergoes a Friedel-Crafts alkylation reaction with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the hexadecyl group at the 4’-position.
Industrial Production Methods
Industrial production of 4-Chloro-4’-hexadecyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Chlorination: Controlled chlorination of biphenyl to achieve selective substitution at the 4-position.
Alkylation: Large-scale Friedel-Crafts alkylation using hexadecyl chloride and a suitable catalyst.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4’-hexadecyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to substitute the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-4’-hexadecyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-hexadecyl-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its chemical structure enables it to participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the hexadecyl group, making it less hydrophobic and less effective in applications requiring amphiphilic properties.
4-Hexadecyl-1,1’-biphenyl: Lacks the chloro group, which reduces its reactivity in substitution reactions.
4-Bromo-4’-hexadecyl-1,1’-biphenyl: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Uniqueness
4-Chloro-4’-hexadecyl-1,1’-biphenyl is unique due to the presence of both the chloro and hexadecyl groups, which impart distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in fields requiring amphiphilic compounds with specific reactivity.
Propiedades
Número CAS |
650599-60-3 |
|---|---|
Fórmula molecular |
C28H41Cl |
Peso molecular |
413.1 g/mol |
Nombre IUPAC |
1-chloro-4-(4-hexadecylphenyl)benzene |
InChI |
InChI=1S/C28H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)27-21-23-28(29)24-22-27/h17-24H,2-16H2,1H3 |
Clave InChI |
HLSXYVAFMCMEGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)
